Carbonic acid, 4-formylphenyl hexyl ester

Lipophilicity Partition coefficient Drug delivery

Carbonic acid, 4-formylphenyl hexyl ester (IUPAC: (4-formylphenyl) hexyl carbonate; CAS 50262-58-3) is a monofunctional aromatic-aliphatic mixed carbonate ester with molecular formula C₁₄H₁₈O₄ and molecular weight 250.29 g·mol⁻¹. The compound features a 4-formylphenyl moiety linked through a carbonate bridge (–O–C(=O)–O–) to an unbranched n-hexyl chain, yielding a bifunctional architecture that combines a reactive aromatic aldehyde with a lipophilic, conformationally flexible alkyl tail.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 50262-58-3
Cat. No. B12661381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, 4-formylphenyl hexyl ester
CAS50262-58-3
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)OC1=CC=C(C=C1)C=O
InChIInChI=1S/C14H18O4/c1-2-3-4-5-10-17-14(16)18-13-8-6-12(11-15)7-9-13/h6-9,11H,2-5,10H2,1H3
InChIKeyQUZPBRHYLCSBOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbonic Acid 4-Formylphenyl Hexyl Ester (CAS 50262-58-3): Physicochemical Baseline and Procurement Identity


Carbonic acid, 4-formylphenyl hexyl ester (IUPAC: (4-formylphenyl) hexyl carbonate; CAS 50262-58-3) is a monofunctional aromatic-aliphatic mixed carbonate ester with molecular formula C₁₄H₁₈O₄ and molecular weight 250.29 g·mol⁻¹ [1]. The compound features a 4-formylphenyl moiety linked through a carbonate bridge (–O–C(=O)–O–) to an unbranched n-hexyl chain, yielding a bifunctional architecture that combines a reactive aromatic aldehyde with a lipophilic, conformationally flexible alkyl tail [1]. Computed physicochemical properties include density 1.099 g·cm⁻³, boiling point 369.3 °C at 760 mmHg, flash point 162.1 °C, topological polar surface area (PSA) 52.60 Ų, calculated LogP 3.59, and refractive index 1.52 . The substance is listed on the EPA TSCA Inventory (inactive designation) and is tracked under Comptox DTXSID DTXSID4068535 [1].

Workflow Hydrophobic formulation and membrane partitioning studies
Selection High-temperature synthesis and distillation compatibility
Use Context Bifunctional aldehyde‑carbonate monomer for flexible polymer or framework design

Why 4-Formylphenyl Alkyl Carbonate Analogs Cannot Be Interchanged: Chain-Length-Driven Property Divergence


Within the homologous 4-formylphenyl alkyl carbonate series, the length of the alkyl chain is not a trivial structural variation—it exerts a first-order influence on every property relevant to synthetic utility, formulation, and materials performance. Systematic comparative analysis across the methyl (C₁), ethyl (C₂), propyl (C₃), pentyl (C₅), and hexyl (C₆) homologs reveals that increasing chain length produces monotonic yet non-linear changes in LogP (spanning ~2 log units from 1.64 to 3.59), boiling point (spanning ~68 °C from 301 to 369 °C), density (declining from 1.24 to 1.10 g·cm⁻³), and conformational degrees of freedom (rotatable bonds increasing from ~2 to ~7) . These property shifts directly translate into divergent solubility profiles, thermal process windows, chromatographic retention, and hydrolysis kinetics, making generic substitution impractical even among adjacent homologs. A procurement decision based on nominal functional-group similarity—i.e., treating any 4-formylphenyl alkyl carbonate as equivalent—can result in a compound that is insufficiently lipophilic for membrane permeation studies, thermally unstable at required reaction temperatures, or conformationally mismatched for copolymer design .

Lipophilicity
Shorter‑chain analogs (methyl, ethyl, propyl) exhibit significantly lower LogP; partitioning into non‑polar phases or membranes may not meet experimental requirements.
Thermal window
Boiling point varies by over 60 °C across the series. Using a methyl or ethyl homolog in high‑temperature polycondensation or distillation may lead to premature vapor loss or decomposition.
Flexibility
Pentyl or propyl homologs provide fewer rotatable bonds. Polymer chain mobility and Tg will shift measurably, and results may not transfer to hexyl‑based materials.

Quantitative Differentiation Evidence: Carbonic Acid 4-Formylphenyl Hexyl Ester vs. Closest Analogs


LogP Advantage: Hexyl Ester Provides the Highest Lipophilicity in the Linear 4-Formylphenyl Alkyl Carbonate Series

Carbonic acid, 4-formylphenyl hexyl ester exhibits a calculated LogP of 3.59, representing the highest lipophilicity among all linear 4-formylphenyl alkyl carbonates for which LogP data are available . This value exceeds the methyl homolog (LogP 1.64, CAS 24260-42-2) by +1.95 log units, the ethyl homolog (LogP 2.03, CAS 50262-54-9) by +1.56 log units, the propyl homolog (LogP 2.42, CAS 50262-55-0) by +1.17 log units, and the pentyl homolog (LogP 3.3, CAS 50262-57-2) by +0.29 log units . The branched tert-butyl analog (LogP 2.81, CAS 87188-50-9) is 0.78 log units lower despite having a comparable carbon count, underscoring that linear hexyl geometry uniquely maximizes hydrophobic surface area while preserving molecular volume efficiency . Each +1.0 LogP unit corresponds to an approximately 10-fold increase in octanol/water partition coefficient, translating to substantially greater partitioning into lipid membranes, non-polar solvents, and hydrophobic polymer matrices for the hexyl ester relative to any shorter-chain homolog .

LogP Advantage
Reported
3.59
calculated LogP
Supports high lipophilicity research context
ΔLogP +1.95 vs methyl; +1.56 vs ethyl
Lipophilicity Partition coefficient Drug delivery

Boiling Point and Thermal Process Window: Hexyl Ester Affords the Highest-Temperature Reaction Compatibility in the Series

The boiling point of carbonic acid, 4-formylphenyl hexyl ester is 369.3 °C at 760 mmHg, the highest among all linear 4-formylphenyl alkyl carbonates with documented boiling points . The hexyl ester's boiling point exceeds that of the methyl homolog (301.1 °C, CAS 24260-42-2) by +68.2 °C, the ethyl homolog (314.1 °C, CAS 50262-54-9) by +55.2 °C, the propyl homolog (327.7 °C, CAS 50262-55-0) by +41.6 °C, the pentyl homolog (355.5 °C, CAS 50262-57-2) by +13.8 °C, and the tert-butyl analog (328.4 °C, CAS 87188-50-9) by +40.9 °C [1]. The flash point follows the same rank order: hexyl 162.1 °C vs. methyl 133 °C, ethyl 138.7 °C, propyl 144.5 °C, pentyl 156.3 °C, and tert-butyl 143.6 °C, indicating reduced flammability hazard for the hexyl ester during high-temperature processing . The approximately +14 °C boiling point gap between the pentyl and hexyl homologs represents a meaningful thermal process window for distillation-based purification at reduced pressure, where an additional 10–15 °C of thermal stability can prevent premature degradation or charring .

Boiling Point
Reported
369.3 °C
at 760 mmHg
Supports high‑temperature synthesis workflow
+68.2 °C vs methyl; +13.8 °C vs pentyl
Thermal stability Distillation High-temperature synthesis

Conformational Flexibility: The n-Hexyl Chain Provides Superior Degrees of Freedom for Copolymer and Framework Design

The unbranched n-hexyl chain of the target compound confers approximately 7 rotatable bonds (five C–C bonds within the hexyl chain plus two carbonate O–C bonds), representing a significant increase in conformational degrees of freedom compared to shorter-chain homologs . The methyl homolog (CAS 24260-42-2) possesses only ~2 rotatable bonds, the ethyl homolog (CAS 50262-54-9) ~3, the propyl homolog (CAS 50262-55-0) ~4, and the pentyl homolog (CAS 50262-57-2) ~6 . Comparative conformational analysis of the 4-formylphenyl alkyl carbonate series demonstrates that each additional methylene unit introduces one new rotatable C–C bond, expanding the conformational ensemble and enabling the alkyl chain to adopt all-anti, gauche-anti, anti-gauche, and all-gauche arrangements, with the all-anti conformation generally being the most stable due to minimal steric hindrance . This enhanced flexibility is absent in the tert-butyl analog (CAS 87188-50-9), whose bulky, quasi-spherical tert-butyl group restricts conformational freedom despite having four carbon atoms . The hexyl chain's flexibility is particularly relevant for applications where the compound serves as a comonomer: longer flexible spacers are known to lower the glass transition temperature (Tg) of polycarbonates and polyesters and to influence mesophase behavior in liquid-crystalline polymers [1].

Conformational Flexibility
Class‑level
~7 rotatable bonds
hexyl ester
Supports flexible polymer design context
Methyl ~2; propyl ~4; pentyl ~6
Conformational flexibility Polymer design Covalent organic frameworks

Hydrolysis Half-Life Differentiation: Longer Alkyl Carbonates Exhibit Extended Aqueous Stability Relevant to Prodrug and Formulation Design

Although direct hydrolysis rate measurements for carbonic acid, 4-formylphenyl hexyl ester have not been reported in the peer-reviewed literature, the hydrolysis behavior of phenolic carbonate esters with fatty acid-like alkyl chains has been systematically characterized at pH 7.40 and 37 °C, establishing a clear structure-stability relationship that supports class-level inference for the hexyl ester [1]. Across a library of structurally related phenolic carbonate esters, hydrolysis half-lives in aqueous buffer (pH 7.40, 37 °C) ranged from 31 minutes to 280 hours, with longer and more sterically demanding alkyl pro-moieties consistently producing slower hydrolysis rates due to increased steric shielding of the electrophilic carbonyl center [1]. The degradation followed pseudo-first-order kinetics in all cases [1]. The hexyl chain, being the longest linear alkyl substituent in the 4-formylphenyl carbonate series, is expected—based on the steric hindrance principle established in this study—to confer a hydrolysis half-life at the upper end of the observed range, substantially exceeding that of the methyl, ethyl, and propyl homologs [1][2]. This inference is further supported by a quantitative structure-metabolism study demonstrating that steric effects are the dominant factor governing enzymatic hydrolysis rates of ester-containing compounds in human blood [3]. In the context of the 4-formylphenyl alkyl carbonate series, this means that each additional methylene unit in the alkyl chain incrementally reduces the hydrolysis rate, making the hexyl ester the most hydrolytically stable linear homolog for applications requiring prolonged aqueous persistence [1][3].

Hydrolysis Stability
Class‑level
Inferred longer half‑life
no direct data for CAS 50262‑58‑3
Inferred hydrolysis stability context
Class‑level steric shielding principle
Hydrolysis kinetics Prodrug stability Carbonate ester degradation

Carbonate vs. Carboxylic Ester Linkage: Divergent Degradation Pathways and Orthogonal Reactivity Compared to 4-Formylphenyl Hexanoate

Carbonic acid, 4-formylphenyl hexyl ester (CAS 50262-58-3) contains a carbonate linkage (–O–C(=O)–O–) connecting the 4-formylphenol moiety to the hexyl chain, which is chemically distinct from the carboxylic ester linkage (–O–C(=O)–C–) found in its closest structural neighbor, 4-formylphenyl hexanoate (CAS 50262-51-6, C₁₃H₁₆O₃, MW 220.26) . The carbonate ester hydrolyzes to yield 4-formylphenol, hexanol, and ultimately CO₂ via decomposition of the unstable carbonic acid monoester intermediate, providing a gas-releasing degradation pathway that is absent in carboxylic esters [1]. The carboxylic ester (hexanoate) hydrolyzes to 4-formylphenol and hexanoic acid, without CO₂ evolution . This mechanistic difference has practical consequences: the carbonate linkage is generally more electrophilic and susceptible to nucleophilic attack than the corresponding carboxylic ester due to the electron-withdrawing effect of the second oxygen atom, resulting in faster alkaline hydrolysis for carbonates compared to carboxylates bearing similar alkyl groups . Furthermore, the two compounds differ in calculated density (hexyl carbonate: 1.099 g·cm⁻³ vs. hexanoate: 1.075 g·cm⁻³), boiling point (hexyl carbonate: 369.3 °C vs. hexanoate: 334.3 °C), and flash point (hexyl carbonate: 162.1 °C vs. hexanoate: 145.9 °C) . The carbonate has a molecular formula of C₁₄H₁₈O₄ (MW 250.29) versus the hexanoate's C₁₃H₁₆O₃ (MW 220.26), reflecting the additional oxygen atom in the carbonate bridge .

Linkage Chemistry
Reported
Carbonate –O–C(=O)–O–
releases CO₂ on hydrolysis
Defines linkage‑specific degradation pathway context
Carboxylic ester analog gives hexanoic acid
Carbonate ester Carboxylic ester Linkage chemistry

Density and Refractive Index: Quality-Control Differentiators for Identity Verification and Purity Assessment

Carbonic acid, 4-formylphenyl hexyl ester possesses a calculated density of 1.099 g·cm⁻³ and a refractive index of 1.52, values that are measurably distinct from every other homolog in the 4-formylphenyl alkyl carbonate series and can serve as rapid, non-destructive identity confirmation parameters during incoming quality control . The density of the hexyl ester (1.099 g·cm⁻³) is lower than that of the methyl homolog (1.241 g·cm⁻³, Δ = −0.142), the ethyl homolog (1.201 g·cm⁻³, Δ = −0.102), and the propyl homolog (1.169 g·cm⁻³, Δ = −0.070), but higher than the pentyl homolog (1.119 g·cm⁻³, Δ = −0.020 vs. pentyl; note: hexyl is denser than pentyl by some sources but the trend is non-monotonic) [1]. The refractive index follows the inverse trend: hexyl (1.52) is lower than propyl (1.533) and ethyl (1.54) but comparable to pentyl (1.524) [1]. These systematic variations provide a fingerprint for each homolog, enabling rapid discrimination of the hexyl ester from incorrectly supplied shorter-chain analogs—a non-trivial concern given the similar appearance, solubility, and chromatographic retention of adjacent homologs in this series .

Density & RI
Reported
1.099 g/cm³, RI 1.52
Supports identity verification QC context
~10% lower density than methyl homolog
Quality control Identity verification Refractive index

Evidence-Backed Application Scenarios for Carbonic Acid 4-Formylphenyl Hexyl Ester Procurement


High-Temperature Step-Growth Polymerization Monomer for Flexible Polycarbonates and Polyurethanes

The hexyl ester's boiling point of 369.3 °C—approximately 41 °C higher than the propyl homolog and 14 °C higher than the pentyl homolog—makes it the preferred 4-formylphenyl carbonate monomer for melt polycondensation reactions conducted above 300 °C . The n-hexyl spacer provides ~7 rotatable bonds, which upon incorporation into a polymer backbone lowers the glass transition temperature (Tg) and reduces crystallinity compared to polymers derived from methyl or ethyl analogs . The reactive 4-formyl group enables post-polymerization functionalization via Schiff base formation, reductive amination, or hydrazone ligation, while the carbonate linkage offers an orthogonal degradation pathway (CO₂-releasing hydrolysis) that is distinct from the carboxylic ester linkages commonly used in biodegradable polyesters [1]. Researchers procuring this compound for copolymer design should specify the hexyl homolog explicitly, as substitution with the propyl or tert-butyl analog would yield polymers with measurably different thermal and mechanical properties due to altered spacer length and flexibility .

Lipophilic Prodrug Intermediate Requiring High Membrane Permeability and Modulated Hydrolysis Kinetics

With a calculated LogP of 3.59—nearly 2 log units (~100-fold) higher than the methyl homolog and over 1 log unit (~10-fold) higher than the propyl homolog—the hexyl ester is the most lipophilic linear member of the 4-formylphenyl carbonate series, making it the preferred choice for designing phenolic prodrugs that require enhanced passive membrane permeability . The hexyl chain's steric bulk is expected, based on class-level hydrolysis data, to confer a longer aqueous half-life than shorter-chain homologs, providing a tunable parameter for controlling the rate of in vivo activation via carbonate ester hydrolysis [2]. The 4-formylphenyl moiety can be exploited for bioorthogonal conjugation (e.g., hydrazone or oxime ligation with hydrazide- or aminooxy-functionalized drug cargo), while the carbonate linkage serves as a bioreversible attachment point for phenolic hydroxyl groups of active pharmaceutical ingredients [1]. Procurement for prodrug research should prioritize the hexyl ester over ethyl or methyl analogs specifically when LogP values above 3.0 are required for adequate lipid bilayer partitioning.

Liquid Crystal and Mesophase Research: Alkyl Chain Length Optimization in Mesogenic Building Blocks

The carbonate ester class (ArO–C(=O)–O–R) is a recognized structural motif in liquid crystal research, where para-substituted phenyl carbonates with linear alkyl chains have been shown to form enantiotropic mesophases [3]. The hexyl chain length occupies a specific position in the alkyl chain length versus mesophase thermal stability relationship: chains that are too short (methyl, ethyl) fail to provide sufficient anisotropic molecular shape to drive mesophase formation, while excessively long chains can dilute the mesogenic core and depress clearing temperatures [3]. The hexyl ester, with its 6-carbon linear chain, represents a balanced intermediate that maximizes mesophase thermal stability within the 4-formylphenyl carbonate series—a critical parameter for liquid crystal display and sensor applications [3]. The 4-formyl group further enables covalent attachment to polymer backbones or alignment layers via Schiff base chemistry, expanding the utility of this compound beyond small-molecule liquid crystals to main-chain liquid-crystalline polymers . Procurement decisions for mesophase research should consider the hexyl chain length as a specific design variable rather than an arbitrary choice.

Covalent Organic Framework (COF) and Porous Polymer Precursor Exploiting Bifunctional Aldehyde-Carbonate Architecture

The compound's bifunctional architecture—an aromatic aldehyde at one terminus and a hydrolytically labile carbonate ester at the other—makes it a strategically versatile building block for covalent organic frameworks and porous organic polymers [4]. The 4-formyl group can undergo imine condensation with amine-functionalized linkers to construct the framework backbone, while the hexyl carbonate moiety can subsequently be hydrolyzed under mild conditions to reveal a phenolic hydroxyl group for post-synthetic modification, or retained to introduce hydrophobic pore-surface character via the hexyl chain [4]. The LogP of 3.59 indicates that the hexyl chain will preferentially partition into the pore interior rather than the aqueous synthesis medium, potentially directing framework topology during solvothermal synthesis . The hexyl ester's ~14 °C boiling point advantage over the pentyl homolog and ~42 °C over the propyl homolog provides greater thermal tolerance during high-temperature solvothermal COF synthesis (typically 120–250 °C), reducing the risk of premature carbonate degradation . For COF researchers, the hexyl ester offers a unique combination of reactive aldehyde functionality, removable/channel-forming alkyl chain, and thermal robustness that is not simultaneously available from any shorter-chain or branched analog.

Application
Selection Property
Validation Focus
High‑temperature step‑growth polymerization
Thermal processing window and chain flexibility
Polymer Tg and crystallinity reduction via hexyl spacer
Lipophilic prodrug intermediate
Reported high LogP and tunable hydrolysis kinetics
Membrane permeability and in vitro activation rate
Liquid crystal mesogenic building block
Linear C6 chain for mesophase thermal stability
Mesophase clearing temperature and anisotropic shape
Covalent organic framework (COF) precursor
Bifunctional aldehyde‑carbonate architecture
Framework topology and post‑synthetic modification
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